molecular formula C23H20FN3O2S B11461761 methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate

methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate

Cat. No.: B11461761
M. Wt: 421.5 g/mol
InChI Key: HIGUHTLHBBEDLO-UHFFFAOYSA-N
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Description

Methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and fluorophenyl groups, and a butanoate ester moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and fluorophenyl substituents. The final step involves the esterification of the butanoate moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.

Chemical Reactions Analysis

Methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in antiproliferative effects on cancer cells. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Methyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}butanoate can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:

    N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar structural features but different substituents, leading to distinct biological activities.

    4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine: Another related compound with variations in the substituents and functional groups, resulting in unique chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20FN3O2S

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 2-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylbutanoate

InChI

InChI=1S/C23H20FN3O2S/c1-3-19(23(28)29-2)30-22-20-18(15-7-5-4-6-8-15)13-27(21(20)25-14-26-22)17-11-9-16(24)10-12-17/h4-14,19H,3H2,1-2H3

InChI Key

HIGUHTLHBBEDLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)SC1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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